2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol
Overview
Description
2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is a chemical compound that belongs to the class of purine analogues. It is commonly used in scientific research for its unique properties and applications.
Scientific Research Applications
Synthetic Methodologies and Structural Insights
Synthetic Processes and Optimization : Research has demonstrated synthetic pathways for creating key intermediates like (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, crucial for developing pharmaceutical compounds such as Tenofovir Disoproxil Fumarate. Optimization of reaction conditions has been shown to significantly impact yield and purity, making these processes more viable for industrial production (Yu Zhu-ming, 2012).
Molecular and Crystal Structure Analyses : Studies on compounds like 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol have provided insights into their molecular and crystal structures through comprehensive analyses, including X-ray diffraction, NMR, and computational studies. These analyses contribute to a deeper understanding of the structural features that could influence the reactivity and potential applications of such compounds (I. Warad et al., 2018).
Potential Applications
Environmental Impact Assessment : The study of disinfection by-products (DBPs) in drinking water, including compounds similar to 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, highlights the importance of monitoring and assessing the environmental and health impacts of chemical contaminants. This research emphasizes the need for continuous surveillance and risk assessment of DBPs in water treatment processes (Chunmei Li et al., 2017).
Catalysis and Chemical Transformations : Research on ionic liquid-based Ru(II)–phosphinite compounds has explored their catalytic use in transfer hydrogenation, including the synthesis of specific ionic compounds like 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol. These studies contribute to the development of novel catalysts with high efficiency and selectivity for various chemical transformations (M. Aydemir et al., 2014).
properties
IUPAC Name |
2-(2,6-dichloro-7H-purin-8-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O/c1-8(2,15)6-11-3-4(9)12-7(10)14-5(3)13-6/h15H,1-2H3,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQFJZPUVYVAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C(=NC(=N2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol | |
CAS RN |
1382981-71-6 | |
Record name | 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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